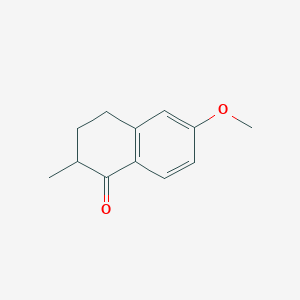

6-Methoxy-2-methyl-1-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-3-4-9-7-10(14-2)5-6-11(9)12(8)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCDPZRYPANDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455779 | |

| Record name | 6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27752-24-5 | |

| Record name | 6-Methoxy-2-methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27752-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-2-methyl-1-tetralone (CAS: 27752-24-5)

Foreword: The Strategic Importance of the Tetralone Scaffold

The 1-tetralone framework, a bicyclic ketone, represents a cornerstone in synthetic organic chemistry. Its rigid structure, combining both aromatic and aliphatic features, serves as a versatile and economically valuable precursor for constructing a wide array of complex molecules, including natural products and compounds of significant medicinal importance.[1] Derivatives such as 6-Methoxy-2-methyl-1-tetralone are not merely commodity chemicals; they are key intermediates, enabling access to novel chemical entities with potential therapeutic applications. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, designed to empower researchers in their scientific endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of tetralone, a class of compounds extensively used as building blocks in organic synthesis.

1.1. Nomenclature and Structural Identifiers

-

IUPAC Name: 6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one[2][3]

-

Synonyms: 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-2-methyl-[2]

1.2. Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, which are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 190.24 g/mol | [2][4] |

| Boiling Point | 150 °C at 1.1 Torr | [4] |

| Density (Predicted) | 1.076 ± 0.06 g/cm³ | [4] |

| XLogP3 | 2.6 | [2] |

| SMILES | O=C1C(CCC2=C1C=CC(OC)=C2)C | [3][5] |

Synthesis and Reaction Mechanisms

The synthesis of substituted 1-tetralones is a well-established field, often involving intramolecular Friedel-Crafts acylation of a corresponding substituted phenylbutyric acid. While specific literature detailing the high-yield synthesis of this compound (CAS 27752-24-5) is not abundant, its synthesis can be logically derived from established methods for its structural analogs.

2.1. Conceptual Synthetic Strategy: Heck Reaction and Cyclization

A robust and adaptable method for synthesizing substituted tetralones involves a Heck reaction followed by reduction and intramolecular cyclization. This approach offers good control over substituent placement. A representative synthesis for a related compound, 2-methyl-1-tetralone, demonstrates the core principles that can be adapted for the title compound.[8]

The key steps are:

-

Heck Reaction: Palladium-catalyzed coupling of a benzyl halide with an appropriate acrylate, such as ethyl methacrylate, to form the carbon skeleton.

-

Reduction: Catalytic hydrogenation to reduce the double bond formed during the Heck reaction.

-

Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.

-

Intramolecular Acylation (Cyclization): Treatment with a strong acid or dehydrating agent (e.g., polyphosphoric acid) to effect the ring closure, forming the tetralone ring.

Caption: Conceptual workflow for the synthesis of this compound.

2.2. Experimental Protocol (Adapted from Analogue Synthesis)

The following protocol is an illustrative procedure adapted from the synthesis of similar tetralones and should be optimized for the specific target compound.[8]

Step 1: Heck Reaction

-

Charge a reaction vessel with 3-methoxybenzyl chloride (1.0 eq), ethyl methacrylate (1.8 eq), Pd(OAc)₂ (0.01 eq), and tri-n-butylamine (2.0 eq).

-

Heat the mixture at 100°C for approximately 10-12 hours, monitoring by TLC or GC for the disappearance of the benzyl chloride.

-

Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with aqueous acid and brine. Dry the organic phase and concentrate under reduced pressure.

Step 2: Catalytic Hydrogenation

-

Dissolve the crude product from Step 1 in methanol.

-

Add 10% Palladium on Carbon (Pd-C) catalyst (approx. 10% by weight of the substrate).

-

Subject the mixture to hydrogenation at 50 psi for 6 hours or until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the reduced ester.

Step 3: Ester Hydrolysis

-

Dissolve the ester in ethanol and add an aqueous solution of 6N potassium hydroxide.

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction, acidify with concentrated HCl, and remove the ethanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic extracts over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 4: Intramolecular Cyclization

-

Add the carboxylic acid to polyphosphoric acid (PPA) or Eaton's reagent.

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 75°C) for 2-7 hours, monitoring by TLC.[9]

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. The tetralone core is present in numerous biologically active molecules and serves as a starting point for their synthesis.

3.1. Precursor for Bioactive Molecules

Substituted tetralones are pivotal in the synthesis of pharmaceuticals and natural products.[1] The methoxy group at the 6-position is particularly significant as it is a common feature in many pharmacologically active compounds, often mimicking the substitution pattern of endogenous catecholamines or other natural ligands.

-

Steroidal Compounds: The tetralone framework is a key building block for constructing the polycyclic systems found in steroids.[10] Related intermediates like 6-methoxy-1-tetralone are used in the synthesis of contraceptive drugs such as 18-methyl norethisterone.[11]

-

Dopaminergic and Neurological Agents: The structural relative, 6,7-dimethoxy-2-tetralone, is a known starting material for dopaminergic compounds.[12] Similarly, 5,6-dimethoxy-1-tetralone is a key intermediate in the synthesis of novel antidepressants that act as α-2-antagonists and norepinephrine uptake inhibitors.[12] This strongly suggests the potential of this compound as a synthon for novel agents targeting the central nervous system.

-

Anticancer and Antimicrobial Agents: Chalcone derivatives of 1-tetralones have been investigated for a range of biological activities, including anticancer, antifungal, and antibiotic properties.[1] 6-Methoxy-1-tetralone is a reagent used to synthesize chalcones that induce apoptosis in cancer cells.[13]

Caption: Key application areas for the this compound scaffold.

Analytical and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

4.1. Spectroscopic Characterization

| Technique | Expected Features for this compound |

| ¹H NMR | - Aromatic protons (approx. 6.8-8.0 ppm).- Methoxy group singlet (approx. 3.8 ppm).- Aliphatic protons of the tetralone ring (multiplets, approx. 2.0-3.5 ppm).- Methyl group doublet (approx. 1.2 ppm). |

| ¹³C NMR | - Carbonyl carbon (approx. 198-200 ppm).- Aromatic carbons (approx. 113-165 ppm).- Methoxy carbon (approx. 55 ppm).- Aliphatic carbons (approx. 25-50 ppm).- Methyl carbon (approx. 15-20 ppm). |

| IR Spectroscopy | - Strong C=O stretch (ketone) around 1680-1700 cm⁻¹.- C-O stretch (methoxy) around 1250 cm⁻¹.- Aromatic C=C stretches around 1600 cm⁻¹ and 1450 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺) at m/z = 190.24. |

4.2. Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of tetralone derivatives. A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid for better peak shape.[14]

-

Gas Chromatography (GC): GC can also be used, particularly for monitoring reaction progress, given the compound's volatility under thermal conditions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general precautions for related tetralone compounds should be strictly followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin, eyes, and clothing.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspect before use), safety goggles or a face shield, and a lab coat.[15][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[15]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[15]

Conclusion and Future Outlook

This compound, CAS 27752-24-5, is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and fine chemical synthesis. Its strategic importance is derived from the versatile tetralone scaffold, which is a common feature in numerous biologically active molecules. As research into novel therapeutics for neurological disorders, cancer, and hormonal regulation continues, the demand for well-characterized and readily accessible building blocks like this tetralone is expected to grow. Future research will likely focus on developing more efficient and greener synthetic routes to this and related compounds, further expanding their accessibility and application in the development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]

-

MedCrave. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem. Retrieved from [Link]

-

Organic Preparations and Procedures International. (1997). SYNTHESIS OF SUBSTITUTED 1-TETRALONES. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 6-Methoxy-2-tetralone. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Methoxy-?1-?tetralone. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Methoxy-1-Tetralon. Retrieved from [Link]

- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

-

Chemsrc. (n.d.). 6-Methoxytetralone. Retrieved from [Link]

-

Materials Science Research India. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]

-

Arkivoc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]

-

Fine Chemical Manufacturer Blog. (n.d.). Exploring the Applications of 6-Hydroxy-1-tetralone in Fine Chemical Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxy-1-tetralone (C11H12O2). Retrieved from [Link]

-

QY Research. (2024). 6-Methoxy-1-Tetralone - Global Market Insights and Sales Trends 2024. Retrieved from [Link]

-

GISSMO NMR. (n.d.). 6-Methoxy-1-tetralone. Retrieved from [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. This compound | C12H14O2 | CID 11116844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 27752-24-5 | this compound - AiFChem [aifchem.com]

- 4. This compound CAS#: 27752-24-5 [m.chemicalbook.com]

- 5. 27752-24-5|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. keyorganics.net [keyorganics.net]

- 8. tandfonline.com [tandfonline.com]

- 9. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Market Research Reports & Industry Insights | 2007-Present - QY Research [qyresearch.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 14. 6-Methoxy-?1-?tetralone | SIELC Technologies [sielc.com]

- 15. canbipharm.com [canbipharm.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Characterization of 6-Methoxy-2-methyl-1-tetralone: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 6-Methoxy-2-methyl-1-tetralone (CAS No. 27752-24-5), a substituted tetralone derivative of interest in synthetic organic chemistry. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and elucidation of its structural features, which are critical aspects in research, development, and quality control within the pharmaceutical and chemical industries.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure comprising a dihydronaphthalenone core, with a methoxy group at the 6-position and a methyl group at the 2-position. This substitution pattern gives rise to a unique spectral fingerprint that can be definitively characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) at 200 MHz, exhibits distinct signals corresponding to the aromatic, methoxy, and aliphatic protons.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.01 | d | 8.7 | 1H | Ar-H (H-8) |

| 6.79 | dd | 8.6, 2.5 | 1H | Ar-H (H-7) |

| 6.70 | d | 2.4 | 1H | Ar-H (H-5) |

| 3.75 | s | - | 3H | -OCH₃ |

| 2.92-3.07 | m | - | 2H | -CH₂- (H-4) |

| 2.49-2.60 | m | - | 1H | -CH- (H-2) |

| 2.11-2.22 | m | - | 1H | -CH₂- (H-3) |

| 1.80-1.95 | m | - | 1H | -CH₂- (H-3) |

| 1.25 | d | 6.8 | 3H | -CH₃ |

Interpretation and Experimental Rationale:

-

Aromatic Region (δ 6.7-8.1 ppm): The three aromatic protons appear as distinct signals. The downfield doublet at 8.01 ppm is assigned to the H-8 proton, which is deshielded by the anisotropic effect of the adjacent carbonyl group. The doublet of doublets at 6.79 ppm and the doublet at 6.70 ppm correspond to the H-7 and H-5 protons, respectively, with their splitting patterns dictated by ortho and meta couplings.

-

Methoxy Protons (δ 3.75 ppm): The sharp singlet at 3.75 ppm, integrating to three protons, is characteristic of the methoxy group attached to the aromatic ring.

-

Aliphatic Region (δ 1.2-3.1 ppm): The aliphatic protons of the tetralone ring and the methyl substituent give rise to complex multiplets. The doublet at 1.25 ppm is assigned to the methyl group at the C-2 position, coupled to the adjacent methine proton. The multiplets in the range of 1.80-3.07 ppm correspond to the diastereotopic protons of the two methylene groups (-CH₂-) at C-3 and C-4, and the methine proton (-CH-) at C-2. The choice of a 200 MHz spectrometer provides sufficient resolution to distinguish these signals, although higher field strengths could offer even greater clarity in the multiplet regions.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides a count of the unique carbon atoms and information about their chemical environment.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 199.6 | C=O (C-1) |

| 163.3 | Ar-C (C-6) |

| 146.6 | Ar-C (C-8a) |

| 129.8 | Ar-CH (C-8) |

| 126.1 | Ar-C (C-4a) |

| 113.0 | Ar-CH (C-7) |

| 112.5 | Ar-CH (C-5) |

| 55.4 | -OCH₃ |

| 42.3 | -CH- (C-2) |

| 31.4 | -CH₂- (C-4) |

| 29.2 | -CH₂- (C-3) |

| 15.6 | -CH₃ |

Interpretation and Experimental Rationale:

-

Carbonyl Carbon (δ 199.6 ppm): The signal at the most downfield chemical shift is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (δ 112-164 ppm): Six distinct signals are observed for the aromatic carbons, consistent with the substituted benzene ring. The carbon attached to the electron-donating methoxy group (C-6) is shielded and appears at a higher field compared to the other quaternary aromatic carbons.

-

Aliphatic Carbons (δ 15-56 ppm): The signals for the methoxy carbon, the methine carbon at C-2, the two methylene carbons at C-3 and C-4, and the methyl carbon are all observed in the expected upfield region. A 125 MHz instrument is chosen to ensure good signal dispersion and accurate chemical shift determination, which is crucial for distinguishing between the closely spaced aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.[1]

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | Aromatic C-H stretch |

| 1685 | Strong | C=O (ketone) stretch |

| ~1600 | Medium | Aromatic C=C stretch |

Interpretation and Experimental Rationale:

-

C=O Stretch: The strong absorption band at 1685 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the stretching frequency from that of a typical aliphatic ketone.

-

Aromatic C-H and C=C Stretches: The band at 3075 cm⁻¹ is characteristic of the stretching vibrations of the C-H bonds on the aromatic ring. The absorption around 1600 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic ring.

-

Experimental Consideration: The spectrum is typically recorded as a neat film or a KBr pellet. The choice of sampling technique is dictated by the physical state of the compound and the desired quality of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Interpretation |

| 190 | Molecular ion (M⁺) |

| 175 | [M - CH₃]⁺ |

| 161 | [M - C₂H₅]⁺ or [M - CO - H]⁺ |

| 148 | Further fragmentation |

Interpretation and Experimental Rationale:

-

Molecular Ion: The peak at m/z 190 corresponds to the molecular weight of this compound (C₁₂H₁₄O₂), confirming the molecular formula.[1]

-

Fragmentation Pattern: The observed fragment ions at m/z 175, 161, and 148 are consistent with the structure. The loss of a methyl group (15 Da) to give the fragment at m/z 175 is a common fragmentation pathway. The other fragments arise from more complex rearrangements and cleavages of the tetralone ring system. Electron ionization (EI) is a common technique for obtaining such fragmentation patterns, providing a reproducible "fingerprint" for the compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: A 200 MHz or higher field NMR spectrometer.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C). Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal (δ 0.00 ppm).

NMR Data Acquisition Workflow

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides an unambiguous characterization of this compound. These data are essential for researchers and scientists working with this compound, enabling its confident identification and quality assessment in various applications. The detailed interpretation and experimental rationales offer insights into how the molecular structure dictates the observed spectral features, reinforcing the principles of spectroscopic analysis in organic chemistry.

References

-

Unusual α-Methylation of Alkoxyaryl Ketones with Higher Order Methyl Cuprate and Lithium Bromide. The Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-2-methyl-1-tetralone

Introduction: The Pivotal Role of NMR in Modern Drug Development

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed atomic-level information about molecular structure, conformation, and dynamics makes it an indispensable tool for researchers, scientists, and drug development professionals.[3] From the initial stages of hit identification and lead optimization to the final characterization of active pharmaceutical ingredients (APIs), NMR spectroscopy provides critical insights that guide the entire drug development pipeline.[1][2] This guide will provide an in-depth analysis of the ¹H NMR spectrum of 6-Methoxy-2-methyl-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds.

This compound (C₁₂H₁₄O₂) is a bicyclic aromatic ketone with a molecular weight of 190.24 g/mol . Its structure, featuring a methoxy-substituted aromatic ring fused to a cyclohexanone ring with a methyl substituent, presents a rich system for NMR analysis. Understanding its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and understanding its chemical environment, all of which are critical aspects of quality control in drug synthesis.

Predicted ¹H NMR Spectral Analysis of this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on established principles of NMR spectroscopy and by drawing comparisons with structurally similar compounds such as 6-methoxy-1-tetralone and other tetralone derivatives. The predicted spectrum is expected to be recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, it is essential to first examine the molecular structure of this compound and identify the different proton environments.

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm. The coupling constants (J) are given in Hertz (Hz).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-8 | ~8.0 | d | ~8.5 | 1H | Aromatic proton ortho to the carbonyl group |

| H-7 | ~6.8 | dd | ~8.5, 2.5 | 1H | Aromatic proton meta to the carbonyl and ortho to the methoxy group |

| H-5 | ~6.7 | d | ~2.5 | 1H | Aromatic proton ortho to the methoxy group |

| OCH₃ | ~3.8 | s | - | 3H | Methoxy group protons |

| H-4 | ~2.9 | m | - | 2H | Methylene protons adjacent to the aromatic ring |

| H-2 | ~2.6 | m | - | 1H | Methine proton at the C2 position |

| H-3 | ~2.1, ~1.8 | m | - | 2H | Methylene protons at the C3 position |

| CH₃ | ~1.2 | d | ~7.0 | 3H | Methyl group protons at the C2 position |

Justification for Predictions:

-

Aromatic Protons (H-8, H-7, H-5): The aromatic region is expected to show three distinct signals. H-8, being ortho to the electron-withdrawing carbonyl group, will be the most deshielded and appear furthest downfield (~8.0 ppm) as a doublet. H-7 will be a doublet of doublets due to coupling with both H-8 and H-5. H-5 will appear as a doublet, coupled only to H-7. The electron-donating methoxy group will shield the ortho and para protons, shifting H-5 and H-7 upfield compared to H-8.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.

-

Aliphatic Protons (H-4, H-2, H-3): The methylene protons at C-4 (H-4), being benzylic, will be deshielded and are expected to appear as a multiplet around 2.9 ppm. The methine proton at C-2 (H-2) will be a multiplet due to coupling with the adjacent methylene protons (H-3) and the methyl group. The methylene protons at C-3 (H-3) will be diastereotopic and are expected to appear as two separate multiplets.

-

Methyl Protons (CH₃): The methyl group at C-2 will appear as a doublet around 1.2 ppm due to coupling with the adjacent methine proton (H-2).

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol should be followed.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz NMR spectrometer:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Pulse Sequence | zg30 |

| Number of Scans | 16-32 |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | 4.096 s |

| Spectral Width (sw) | 20 ppm |

| Receiver Gain | Set automatically |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction to the entire spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all the peaks in the spectrum.

-

Peak Picking: Identify and label the chemical shift of each peak.

Experimental Workflow Diagram

Caption: Workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion: A Powerful Tool for Structural Elucidation

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. While based on predictive analysis due to the lack of a publicly available assigned spectrum, the detailed interpretation of chemical shifts, multiplicities, and coupling constants offers a robust framework for researchers working with this compound. The provided experimental protocol outlines the necessary steps to acquire a high-quality spectrum, ensuring reliable and reproducible results.

NMR spectroscopy remains an essential technique in the arsenal of chemists and pharmaceutical scientists.[3] A thorough understanding of the principles of NMR and the ability to interpret complex spectra are critical skills for the successful development of new medicines. This guide serves as a practical resource for professionals in the field, enabling them to confidently identify and characterize this compound and other similar molecules, thereby advancing their research and development efforts.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development.

- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methyl-1-tetralone

Introduction

In the landscape of synthetic organic chemistry and medicinal chemistry, the rigorous characterization of novel and existing molecules is a cornerstone of reliable and reproducible research. 6-Methoxy-2-methyl-1-tetralone, a derivative of the tetralone scaffold, serves as a valuable intermediate in the synthesis of more complex chemical entities. Its structural elucidation is paramount for ensuring purity, confirming identity, and guiding subsequent synthetic steps.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind the spectral features, offering field-proven insights into experimental design and data interpretation, thereby providing a self-validating framework for the analytical chemist.

The molecular structure of this compound is the foundation of its spectroscopic signature. The molecule has a molecular formula of C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol [1][2].

Caption: Structure of this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

Core Principle & Experimental Rationale

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern provides a unique "fingerprint" of the functional groups present. For a multi-functional molecule like this compound, IR spectroscopy is an exceptionally powerful and rapid tool for confirming the presence of key structural motifs, particularly the carbonyl (C=O) of the ketone, the C-O ether linkage, and the aromatic ring.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality spectrum can be obtained using either the Potassium Bromide (KBr) pellet method for solid samples or Attenuated Total Reflectance (ATR) for direct analysis.

KBr Pellet Method:

-

Preparation: Mill approximately 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopy-grade KBr powder until a fine, homogeneous mixture is achieved.

-

Pellet Formation: Transfer the powder to a pelletizing die and apply pressure (typically 8-10 tons) under a vacuum to form a transparent or translucent disc. The vacuum is critical to remove atmospheric moisture, which can interfere in the O-H stretching region.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio[3]. A background scan of the empty spectrometer should be performed first.

ATR Method:

-

Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal surface.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum over the 4000–650 cm⁻¹ range. This method is faster and requires minimal sample preparation.

Interpretation of the IR Spectrum

The spectrum of this compound is dominated by several key absorptions that directly correlate to its structure. The presence of an aromatic ring, a conjugated ketone, an ether linkage, and aliphatic carbons creates a rich and informative spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and In-depth Insights |

| ~3050-3000 | C-H Stretch | Aromatic C-H | These absorptions, typically of medium to weak intensity, are characteristic of sp² hybridized C-H bonds on the benzene ring. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H | Strong absorptions arising from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the tetralone ring. |

| ~1670-1650 | C=O Stretch | α,β-Unsaturated (Aryl) Ketone | This is a highly diagnostic, strong, and sharp peak. The carbonyl frequency is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring. This electron delocalization weakens the C=O double bond, decreasing the energy required to excite its stretch. For the related compound α-tetralone, this peak appears around 1667 cm⁻¹[3]. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | The benzene ring exhibits characteristic skeletal vibrations. These two peaks, resulting from in-plane C=C stretching, are a reliable indicator of the aromatic system. |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | A strong absorption corresponding to the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring. The sp² hybridization of the aromatic carbon results in a higher frequency compared to a saturated ether. |

| ~1030 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | A medium to strong absorption representing the symmetric C-O-C stretch of the methoxy group. The presence of both strong asymmetric and symmetric stretches is a hallmark of an aryl ether. |

| ~880-820 | C-H Bend | Aromatic C-H (Out-of-plane) | The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic out-of-plane C-H bending vibrations ("wags"). This region can help confirm the substitution pattern. |

Part 2: Mass Spectrometry (MS) Analysis

Core Principle & Experimental Rationale

Electron Ionization (EI) Mass Spectrometry is a "hard" ionization technique that provides two crucial pieces of information: the molecular weight of the analyte and structural details derived from its fragmentation pattern. Molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a radical cation known as the molecular ion (M⁺•)[4]. This molecular ion is energetically unstable and undergoes fragmentation through a series of predictable bond cleavages and rearrangements[5]. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's structure.

Experimental Protocol: Acquiring the EI Mass Spectrum

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure, solid sample, a direct probe is efficient.

-

Ionization: Volatilize the sample by heating it under a high vacuum. In the ion source, bombard the gaseous molecules with a 70 eV electron beam. This standard energy is high enough to cause reproducible ionization and fragmentation.

-

Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides a clear molecular ion peak and a logical fragmentation pattern that confirms its structure.

Molecular Ion (M⁺•): The molecular formula is C₁₂H₁₄O₂. The calculated monoisotopic mass is 190.10 Da[1]. The mass spectrum will show a distinct molecular ion peak at m/z = 190 . The intensity of this peak is expected to be significant due to the relative stability conferred by the aromatic ring system.

Caption: Key Fragmentation Pathways for this compound.

Major Fragmentation Pathways:

The fragmentation of the tetralone core is driven by the stability of the resulting ions, particularly those that maintain aromaticity or are resonance-stabilized.

| m/z Value | Proposed Fragment Structure / Neutral Loss | Rationale and In-depth Insights |

| 190 | [C₁₂H₁₄O₂]⁺• (Molecular Ion) | This is the parent ion, confirming the molecular weight of the compound. |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃). This can occur either from the methoxy group or, more likely, from the C2 position. Loss from C2 results in a stable secondary carbocation adjacent to a carbonyl, which can be resonance-stabilized. |

| 161 | [M - C₂H₅]⁺ | This significant peak likely arises from the cleavage of the aliphatic ring, losing an ethyl radical (•CH₂CH₃). This is a common fragmentation pattern for tetralone systems. |

| 147 | [M - CH₃CO]⁺ | Alpha-cleavage next to the carbonyl group, leading to the loss of an acetyl radical (•COCH₃). This cleavage is characteristic of ketones and results in a stable benzylic cation. |

| 133 | [161 - CO]⁺ | The fragment at m/z 161 can further lose a neutral molecule of carbon monoxide (CO). This is a very common fragmentation for cyclic ketones and aromatic aldehydes/ketones, leading to a stable, rearranged hydrocarbon ion. |

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and unequivocal characterization of this compound. The IR spectrum definitively confirms the presence of the key functional groups: the conjugated ketone, the aryl ether, and the aromatic and aliphatic C-H bonds. The mass spectrum complements this by establishing the correct molecular weight and revealing a fragmentation pattern that is perfectly consistent with the proposed structure. For any scientist engaged in the synthesis or use of this compound, these analytical techniques form an indispensable part of the quality control and structural verification workflow, ensuring the integrity of downstream applications.

References

-

SpectraBase. (n.d.). 1-Tetralone - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

MedCrave. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Arkivoc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-1-tetralone - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 6-Methoxy-?1-?tetralone. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Methoxytetralone | CAS#:1078-19-9. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-1-tetralone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-methyl-1-tetralone

Abstract: This technical guide provides a comprehensive overview of the known physical properties of 6-Methoxy-2-methyl-1-tetralone (CAS No. 27752-24-5), a substituted tetralone derivative of interest in synthetic chemistry. As a key intermediate, understanding its physical characteristics is paramount for researchers, scientists, and professionals in drug development for optimizing reaction conditions, purification protocols, and formulation strategies. This document synthesizes available data on the compound's chemical identity, macroscopic physical properties, and spectroscopic signatures. Furthermore, it offers expert insight into the standard experimental methodologies required for empirical validation, ensuring a blend of established data and practical, field-proven guidance.

Chemical and Molecular Identity

Accurate identification is the cornerstone of any chemical study. This compound is a bicyclic aromatic ketone. Its core structure, a tetralone, is a benzo-fused cyclohexanone.[1] The specific substitutions—a methoxy group at the 6-position of the aromatic ring and a methyl group at the 2-position of the saturated ring—define its unique chemical behavior and physical properties.

Key molecular identifiers are summarized below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one | [2] |

| CAS Number | 27752-24-5 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₂ | [2][3] |

| Molecular Weight | 190.24 g/mol | [2][3] |

| Exact Mass | 190.099379685 Da | [2] |

Macroscopic and Thermodynamic Properties

The macroscopic properties of a compound dictate its handling, storage, and application in various physical and chemical processes. This section details the state, thermal behavior, density, and solubility profile of this compound.

Physical State and Appearance

While specific data on the appearance of this compound is not widely published, its structural analog, 6-Methoxy-1-tetralone, is described as a yellow to light brown crystalline powder.[4] Given the addition of a single methyl group, it is reasonable to anticipate that the target compound may present as a low-melting solid or a viscous oil at room temperature. Empirical verification is essential for any practical application.

Thermal Properties

Thermal stability and phase transition temperatures are critical parameters for purification, particularly for methods like distillation and recrystallization.

-

Boiling Point: The boiling point has been reported as 150 °C at a reduced pressure of 1.1 Torr.[3] The necessity for vacuum distillation is indicative of a high boiling point at atmospheric pressure, where the compound might be susceptible to thermal decomposition. The choice to distill under vacuum is a strategic one to preserve the molecule's integrity.

-

Melting Point: As of the latest data review, an experimentally determined melting point for this compound has not been published. For comparison, the non-methylated analog, 6-Methoxy-1-tetralone, has a well-defined melting point of 77-79 °C.[4][5][6] The introduction of the methyl group at the C2 position, which can introduce a chiral center, may lead to different crystal packing and thus a different melting point, which could be either higher or lower depending on intermolecular interactions.

| Property | Value | Conditions |

| Boiling Point | 150 °C | at 1.1 Torr[3] |

| Melting Point | Data not available | - |

Density and Solubility

Density and solubility are fundamental to reaction stoichiometry, solvent selection, and extraction efficiency.

-

Density: A predicted density for the compound is 1.076 ± 0.06 g/cm³.[3] This value, derived from computational models, serves as a useful estimate for process modeling and fluid dynamics calculations. However, it should be confirmed experimentally for high-precision applications.

-

Solubility Profile: Direct experimental solubility data is scarce. However, insight can be gained from its computed octanol-water partition coefficient (XLogP3) of 2.6.[2] This value suggests the molecule is moderately lipophilic.

-

In Aqueous Media: It is expected to have very low solubility in water.

-

In Organic Solvents: It is predicted to be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). This behavior is critical for its use in organic synthesis, allowing for homogeneous reaction conditions and effective purification via chromatography or extraction.

-

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While complete spectral datasets for this compound are available from specialized databases[7], this section outlines the expected characteristics from key analytical techniques, providing a framework for researchers to verify their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically 3H, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring), a singlet for the methoxy group protons (3H, ~3.8 ppm), and complex multiplets for the aliphatic protons of the cyclohexanone ring (5H). A key feature would be the signal for the C2-methyl group protons (3H), likely a doublet, coupled to the proton at the C2 position.

-

¹³C NMR: The carbon NMR spectrum should reveal 12 distinct carbon signals. Noteworthy signals include the carbonyl carbon (~198-205 ppm), aromatic carbons (including the methoxy-substituted carbon at ~160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the saturated ring, including the C2-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

~1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretching vibration. Conjugation with the aromatic ring shifts this value lower than that of a simple aliphatic ketone.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic and methyl groups.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching vibrations associated with the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique should confirm the elemental composition C₁₂H₁₄O₂ by yielding a molecular ion peak ([M]⁺) at an m/z value that matches the calculated exact mass of 190.0994.[2]

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give an [M-15]⁺ peak or the loss of a carbonyl group (CO) to give an [M-28]⁺ peak.

Recommended Experimental Protocols

To ensure scientific rigor, computationally predicted or literature-reported values should be empirically verified. The following protocols outline standard procedures for determining key physical properties.

Determination of Boiling Point via Vacuum Distillation

This protocol is essential for purifying high-boiling liquids that are sensitive to high temperatures. The system's integrity is validated by achieving a stable vacuum and a consistent boiling temperature.

Caption: Workflow for Boiling Point Determination Under Reduced Pressure.

Assessment of Qualitative Solubility

This protocol establishes a practical understanding of a compound's solubility profile, which is crucial for selecting appropriate solvents for synthesis, chromatography, and formulation.

Caption: Step-by-step workflow for qualitative solubility screening.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere if sensitivity to air is suspected.[10]

Conclusion

This compound is a compound with a defined chemical identity and a partially characterized physical profile. Its known boiling point of 150 °C at 1.1 Torr[3] and predicted lipophilicity (XLogP3 = 2.6)[2] provide a solid foundation for its application in synthetic chemistry. However, this guide highlights a clear need for further experimental validation of key properties, including its melting point, appearance, and quantitative solubility in various solvents. The spectroscopic expectations and experimental protocols provided herein offer a robust framework for researchers to complete the characterization of this molecule, ensuring its effective and safe use in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 6-methoxy-1-tetralone. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Methoxy-1-Tetralon. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Methoxytetralone. Retrieved from [Link]

-

MedCrave. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem, 2(1), 32-34. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H14O2 | CID 11116844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 27752-24-5 [m.chemicalbook.com]

- 4. 126125000 [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. 6-Methoxytetralone | CAS#:1078-19-9 | Chemsrc [chemsrc.com]

- 7. This compound(27752-24-5) 1H NMR [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. canbipharm.com [canbipharm.com]

"6-Methoxy-2-methyl-1-tetralone" structure and stereochemistry

An In-Depth Technical Guide to the Structure and Stereochemistry of 6-Methoxy-2-methyl-1-tetralone

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a chiral bicyclic ketone that serves as a pivotal intermediate in the synthesis of complex bioactive molecules, particularly in the realm of steroidal and therapeutic drug development. Its structure, featuring a tetralone core, a methoxy-activated aromatic ring, and a stereogenic center at the C2 position, makes it a versatile and highly valuable building block. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and the critical aspects of its stereochemistry. We will delve into established and proposed methodologies for the synthesis of both racemic and enantiomerically pure forms, including classical resolution and modern asymmetric synthesis strategies. Furthermore, this document outlines the analytical techniques for its characterization and discusses its applications as a precursor in medicinal chemistry, offering researchers and drug development professionals a consolidated resource for leveraging this important scaffold.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one , is a derivative of tetralone, a bicyclic aromatic ketone. The core structure consists of a benzene ring fused to a cyclohexanone ring. The key functional groups are a ketone at the C1 position, a methoxy group at the C6 position which activates the aromatic ring, and a methyl group at the C2 position.

The introduction of the methyl group at the C2 position, adjacent to the carbonyl, creates a chiral center. This is the single most important structural feature from a drug development perspective, as the biological activity of downstream products will almost certainly depend on the absolute configuration—(R) or (S)—at this center.

Caption: Chemical structure of this compound with atom numbering. The chiral center at C2 is marked with an asterisk ().

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 27752-24-5 | [PubChem][1] |

| Molecular Formula | C₁₂H₁₄O₂ | [PubChem][1] |

| Molecular Weight | 190.24 g/mol | [PubChem][1] |

| IUPAC Name | 6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one | [PubChem][1] |

| Boiling Point | 150 °C at 1.1 Torr | ChemicalBook |

| Density | 1.076 g/cm³ (Predicted) | ChemicalBook |

| XLogP3 | 2.6 | [PubChem][1] |

Stereochemistry: The Critical C2 Chiral Center

The presence of a single stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-6-Methoxy-2-methyl-1-tetralone and (S)-6-Methoxy-2-methyl-1-tetralone.

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

In drug development, enantiomers frequently exhibit different pharmacokinetics, pharmacodynamics, and toxicity profiles. Therefore, the synthesis of single-enantiomer drugs is now a regulatory expectation.[2] This necessitates synthetic strategies that can deliver this compound in an enantiomerically pure form. There are two primary pathways to achieve this, as outlined below.

Caption: Synthetic pathways to enantiopure this compound.

Synthesis of Racemic this compound

The most direct route to the racemic compound is the α-methylation of the commercially available precursor, 6-methoxy-1-tetralone. This reaction involves the formation of an enolate at the C2 position, followed by nucleophilic attack on an electrophilic methyl source, typically methyl iodide.

Causality Behind Experimental Choices

-

Base Selection : A strong, non-nucleophilic base is required to deprotonate the α-carbon without competing in a reaction with the methylating agent or the ketone carbonyl. Lithium diisopropylamide (LDA) is an excellent choice due to its high basicity and steric bulk. Sodium hydride (NaH) is another common alternative.

-

Solvent : An aprotic, anhydrous solvent like tetrahydrofuran (THF) is essential to prevent quenching the strong base and the reactive enolate intermediate.

-

Temperature : The enolate formation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions, such as self-condensation of the ketone. The subsequent alkylation can then be allowed to proceed at a slightly higher temperature.

-

Electrophile : Methyl iodide is a highly effective and reactive methylating agent for SN2 reactions with enolates.[3][4]

Experimental Protocol: α-Methylation

This protocol is a standard procedure for α-alkylation of ketones and is adapted for this specific substrate.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Enolate Formation : Dissolve 6-methoxy-1-tetralone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF to the cooled ketone solution via syringe over 20 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Methylation : Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield racemic this compound.

Strategies for Enantiopure Synthesis

Pathway 1: Asymmetric Synthesis (Proposed Method)

Asymmetric catalysis offers the most elegant and atom-economical route to a single enantiomer, bypassing the need for resolution. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric α-functionalization of carbonyl compounds.[5][6]

Causality and Method Proposal: Based on established literature, a proline-derived secondary amine catalyst can react with the tetralone to form a chiral enamine intermediate. This enamine then reacts stereoselectively with an electrophile. While direct alkylation can be challenging, a related asymmetric α-hydroxylation using a bifunctional organocatalyst has been demonstrated on tetralone-derived β-ketoesters with high enantioselectivity, highlighting the feasibility of controlling the stereochemistry at the C2 position.[7] An analogous asymmetric methylation using a suitable catalyst and methylating agent is a highly plausible strategy.

Proposed Protocol (Based on Organocatalytic Analogy):

-

To a solution of 6-methoxy-1-tetralone (1.0 eq) and a suitable electrophilic methylating agent (e.g., a methyl sulfonate) in an anhydrous solvent like chloroform, add a chiral secondary amine catalyst (e.g., a derivative of proline or a diarylprolinol silyl ether, 10-20 mol%).

-

Stir the reaction at the optimized temperature (often ranging from -20 °C to room temperature) for 24-72 hours.

-

Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC analysis of aliquots.

-

Upon completion, quench the reaction and perform an appropriate aqueous workup.

-

Purify the product by flash chromatography to yield the enantiomerically enriched this compound.

Pathway 2: Resolution of the Racemate (Proposed Method)

If a racemic mixture is synthesized, it can be separated into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for this purpose.[8][9]

Causality and Method Proposal: Chiral resolution by HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for resolving a wide range of racemates, including cyclic ketones.[9][10] The differential interaction (e.g., via hydrogen bonding, dipole-dipole, or steric effects) within the chiral environment of the column causes one enantiomer to have a longer retention time, enabling their separation.

Proposed Protocol (Based on General Chiral HPLC Principles):

-

Column Selection : Screen a set of polysaccharide-based chiral columns (e.g., CHIRALPAK® series) for initial separation. A column like CHIRALPAK AD-H or IC is a strong starting point.

-

Mobile Phase Screening : Begin with a standard mobile phase system, such as a mixture of n-hexane and isopropanol. Screen different ratios (e.g., 90:10, 80:20) to find a condition that provides baseline resolution.

-

Optimization :

-

Solvent : If resolution is poor, switch the alcohol modifier to ethanol or add a small amount of a different solvent like dichloromethane (for immobilized columns only).

-

Additives : For acidic or basic compounds, adding a small amount (0.1%) of an acidic (trifluoroacetic acid) or basic (diethylamine) additive can dramatically improve peak shape and resolution. For a neutral ketone, this is typically unnecessary.

-

Temperature & Flow Rate : Lowering the flow rate (e.g., to 0.5 mL/min) and temperature can often enhance selectivity and improve resolution.[11]

-

-

Preparative Scale-Up : Once an optimized analytical method is established, it can be scaled to a larger preparative column to isolate multi-milligram or gram quantities of each pure enantiomer.

Analytical and Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. While specific experimental spectra for this compound are not widely available in public databases, the expected data can be reliably predicted based on its structure and comparison to analogues like 6-methoxy-1-tetralone.[12]

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons: Signals between ~6.7-8.0 ppm. The proton at C5 (ortho to the carbonyl) will be the most downfield (~8.0 ppm, d). Methoxy Group: A sharp singlet at ~3.8-3.9 ppm (3H). Aliphatic Protons: A multiplet for the C2 proton (CH-CH₃) around ~2.6-2.8 ppm. Multiplets for the C3 and C4 methylene protons (~1.8-2.2 ppm and ~2.9-3.1 ppm, respectively). Methyl Group: A doublet at ~1.1-1.2 ppm (3H), coupled to the C2 proton. |

| ¹³C NMR | Carbonyl Carbon (C1): Signal at ~198-200 ppm. Aromatic Carbons: Signals in the range of ~113-165 ppm, with the methoxy-bearing carbon (C6) being highly shielded (~165 ppm). Methoxy Carbon: Signal at ~55.5 ppm. Aliphatic Carbons: C2 (~45 ppm), C3 (~28 ppm), C4 (~30 ppm). Methyl Carbon: Signal at ~15-17 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): Strong absorption band around 1680 cm⁻¹. C-O Stretch (Aryl Ether): Strong absorption around 1250 cm⁻¹. Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region. Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 190. Key fragmentation patterns would likely involve loss of the methyl group (M-15) or cleavage of the cyclohexanone ring. |

Applications in Drug Discovery and Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[13] The 6-methoxy-1-tetralone precursor is a cornerstone in the total synthesis of numerous steroid hormones and their analogues.[14][15]

The introduction of a methyl group at the C2 position, as in this compound, provides a critical handle for modifying the A-ring of steroidal structures or for serving as a chiral template for other complex natural products. For example, α-substituted tetralones are key intermediates in the synthesis of modern therapeutics. The dynamic kinetic resolution of an α-aryl tetralone is a key step in a highly efficient, gram-scale synthesis of elacestrant , an estrogen receptor degrader approved for treating breast cancer.[16] This highlights the industrial relevance of developing robust methods to control the stereochemistry of α-substituted tetralones. Therefore, this compound is a high-value precursor for:

-

Steroid Synthesis : Creating analogues of hormones like norethisterone or levonorgestrel with modified A-ring pharmacology.

-

Natural Product Synthesis : Serving as a chiral building block for terpenes and other complex molecules.

-

Medicinal Chemistry Scaffolds : Acting as a starting point for the development of novel therapeutics targeting a wide range of diseases.

Conclusion

This compound is a fundamentally important chiral building block whose value is defined by the stereocenter at its C2 position. Understanding and controlling this stereochemistry is paramount for its successful application in drug development. While direct synthesis of the racemic compound is straightforward via α-methylation of its precursor, the generation of enantiopure material requires a dedicated strategy. This guide has outlined the two primary approaches: high-throughput chiral HPLC for the resolution of racemates and the more advanced, yet highly efficient, strategy of asymmetric synthesis. By providing a framework of causal, field-proven insights and detailed (or logically proposed) protocols, this document equips researchers and scientists with the necessary knowledge to synthesize, purify, and characterize this versatile intermediate for the advancement of complex molecule synthesis.

References

- Banerjee, A. K., et al. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorganic & Organic Chemistry, 2(1), 32-34.

-

Organic Syntheses Procedure. 6-METHOXY-β-TETRALONE. Available at: [Link]

-

PubChem. Compound Summary for CID 11116844, this compound. Available at: [Link]

- Google Patents. (2020). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

- List, B., et al. (2007). Research Area "Organocatalytic Asymmetric α-Alkylation of Aldehydes". Max-Planck-Institut für Kohlenforschung.

- Nagasawa, K., et al. (2013). Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide. Chemistry, 19(49), 16740-5.

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 701-721.

- Yamazoe, S. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.

-

LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

- Zhang, Z., et al. (2024). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science, 15, 6066-6072.

- Gauni, D. C., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18.

- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).

-

SpectraBase. (2026). 6-Methoxy-1-tetralone Spectrum. Available at: [Link]

- Hartwig, J. F., et al. (2011). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 133(41), 16553–16563.

- TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. TALENTA Conference Series: Science and Technology (ST).

Sources

- 1. This compound | C12H14O2 | CID 11116844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH | Journal of Chemical Natural Resources [talenta.usu.ac.id]

- 5. kofo.mpg.de [kofo.mpg.de]

- 6. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ymc.co.jp [ymc.co.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 16. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2-methyl-1-tetralone from 6-methoxy-1-tetralone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-2-methyl-1-tetralone, a valuable intermediate in pharmaceutical and organic synthesis, from its precursor, 6-methoxy-1-tetralone. The core of this guide focuses on the Stork enamine synthesis, a robust and widely adopted methodology for the selective α-alkylation of ketones. We will delve into the mechanistic underpinnings of this three-stage process—enamine formation, methylation, and hydrolysis—providing not only a theoretical framework but also a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and ensuring a self-validating system through the inclusion of comprehensive analytical data.

Introduction: The Strategic Importance of α-Methylation

The introduction of a methyl group at the α-position of a ketone is a fundamental transformation in organic synthesis. In the context of 6-methoxy-1-tetralone, this methylation to yield this compound is a critical step in the synthesis of a variety of biologically active molecules. Direct alkylation of ketones using a strong base can be fraught with challenges, including polyalkylation, lack of regioselectivity, and harsh reaction conditions.

The Stork enamine synthesis emerges as a superior alternative, offering a milder and more controlled approach to α-alkylation.[1][2] This method temporarily converts the ketone into a more nucleophilic enamine, which can then be selectively alkylated under neutral conditions, thus minimizing side reactions.[1][3] This guide will elucidate the intricacies of applying the Stork enamine synthesis to the specific transformation of 6-methoxy-1-tetralone.

Mechanistic Deep Dive: The Stork Enamine Synthesis

The Stork enamine synthesis is a three-part symphony of chemical reactions, each with a distinct role in achieving the desired α-methylation.

Stage 1: Enamine Formation - Activating the Ketone

The initial step involves the reaction of the parent ketone, 6-methoxy-1-tetralone, with a secondary amine, most commonly pyrrolidine, in the presence of an acid catalyst. This condensation reaction forms a nucleophilic enamine intermediate. The driving force for this reaction is the removal of water, typically achieved through azeotropic distillation.[4]

The mechanism involves the initial formation of a hemiaminal, followed by acid-catalyzed dehydration to yield the enamine. The choice of a secondary amine is crucial, as primary amines would lead to the formation of an imine. Pyrrolidine is often favored due to the high reactivity of the resulting enamine.

Reaction Pathway: Enamine Formation

Caption: Formation of the nucleophilic enamine intermediate.

Stage 2: C-Alkylation - The Nucleophilic Attack